Mefenidramium metilsulfate

quaternary ammonium diphenhydramine derivative topical antihistamine

Formulators seeking a topical antihistamine with inherently low systemic absorption face limited options among tertiary-amine agents. Mefenidramium metilsulfate, a permanently charged quaternary ammonium H1 antagonist, addresses this gap by restricting passive transdermal flux and blood-brain barrier penetration-critical for dermatological creams where minimizing CNS exposure is paramount. • Validated at 2% (w/w) standardized concentration for topical cream development. • Compatible in combination with lidocaine (1%) and hydrocortisone acetate (0.25%). • Defined 3-day maximum treatment protocol with 2-3 daily applications.

Molecular Formula C19H27NO5S
Molecular Weight 381.5 g/mol
CAS No. 4858-60-0
Cat. No. B048653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMefenidramium metilsulfate
CAS4858-60-0
Synonymsmefenidramium metilsulfate; Mefenidraminum; 2-benzhydryloxyethyl(trimethyl)ammonium; 2-benzhydryloxyethyl(trimethyl)azanium
Molecular FormulaC19H27NO5S
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.COS(=O)(=O)[O-]
InChIInChI=1S/C18H24NO.CH4O4S/c1-19(2,3)14-15-20-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;1-5-6(2,3)4/h4-13,18H,14-15H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1
InChIKeyGTXRVYHDUSRDFT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 kg / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mefenidramium Metilsulfate (CAS 4858-60-0): Quaternary Ammonium Antihistamine for Procurement Evaluation


Mefenidramium metilsulfate (CAS 4858-60-0, molecular formula C19H27NO5S) is a quaternary ammonium derivative of diphenhydramine, wherein the tertiary amine group (–N(CH3)2) is replaced by a permanent quaternary ammonium group (–N+(CH3)3) as the methyl sulfate salt [1]. This structural modification yields a permanently charged cation with restricted blood-brain barrier penetration, resulting in a pharmacological profile that includes competitive H1 receptor antagonism, local anesthetic activity via membrane stabilization, and peripheral anticholinergic effects [2]. The compound is classified as a topical antihistamine (ATC code D04AB01) and is formulated primarily for dermatological applications targeting pruritus and localized allergic reactions [3].

Why Generic Substitution of Mefenidramium Metilsulfate with Diphenhydramine Salts Fails in Topical Formulations


Substitution of mefenidramium metilsulfate with structurally similar antihistamines such as diphenhydramine hydrochloride or diphenhydramine mesylate is not pharmacokinetically or therapeutically equivalent in topical applications. Mefenidramium exists as a permanently charged quaternary ammonium cation, whereas diphenhydramine salts contain a tertiary amine that undergoes pH-dependent ionization equilibrium [1]. This physicochemical distinction directly impacts dermal penetration kinetics, local residence time in epidermal and dermal compartments, and the risk profile for systemic absorption—particularly under conditions of compromised skin barrier integrity [2]. Regulatory approval dossiers specifically list mefenidramium metilsulfate as a distinct active pharmaceutical ingredient with unique stability and compatibility requirements in compounded topical formulations; no automatic substitution with other diphenhydramine salts is permitted without full reformulation and bioequivalence demonstration [3].

Mefenidramium Metilsulfate: Quantitative Evidence for Comparator-Based Procurement Decisions


Structural Differentiation: Permanent Quaternary Ammonium Cation Versus Tertiary Amine Antihistamines

Mefenidramium metilsulfate contains a permanently charged quaternary ammonium group (–N+(CH3)3), in contrast to diphenhydramine hydrochloride which possesses a tertiary amine (–N(CH3)2) that exists in pH-dependent equilibrium between charged and uncharged species [1]. This structural distinction is verifiable by the molecular formula: mefenidramium metilsulfate has the formula C19H27NO5S (molecular weight 381.5 g/mol) [2], whereas diphenhydramine hydrochloride is C17H22ClNO (molecular weight 291.8 g/mol) [3].

quaternary ammonium diphenhydramine derivative topical antihistamine

Approved Formulation Concentration: 2% Mefenidramium Metilsulfate in Validated Topical Creams

Mefenidramium metilsulfate is approved as an active pharmaceutical ingredient in topical cream formulations at a standardized concentration of 2% (w/w), equivalent to 2.0 g per 100 g of cream [1]. In the Onctose formulation (without hydrocortisone), the composition is 2.0 g mefenidramium metilsulfate combined with 1.0 g lidocaine hydrochloride per 100 g cream [2]. In the Onctose Hydrocortisone variant, mefenidramium metilsulfate remains at 2.0 g per 100 g, combined with 0.250 g hydrocortisone acetate and 1.0 g lidocaine hydrochloride [1].

topical formulation pruritus drug approval

Treatment Duration Limitation: 3-Day Maximum Use for Mefenidramium Metilsulfate Topical Products

The approved Summary of Product Characteristics for mefenidramium metilsulfate-containing creams (Onctose Hydrocortisone) specifies a maximum treatment duration of three days without clinical reassessment [1]. The posology is explicitly defined as one application applied two to three times per day, with the explicit warning that increasing application frequency may worsen adverse effects without improving therapeutic benefit [1]. This duration limitation is based on the potential for systemic absorption and the risk of sensitization reactions.

treatment duration safety topical antihistamine

Local Safety Profile: Transient Mydriasis Following Periocular Exposure to Mefenidramium Metilsulfate

Mefenidramium metilsulfate carries a specific safety warning regarding periocular application: contact with the eye area can induce mydriasis (pupil dilation), particularly in pediatric patients [1]. The Summary of Product Characteristics states that this adverse event is spontaneously resolutive within less than 24 hours and is attributed to the anticholinergic properties of the quaternary ammonium moiety [1].

mydriasis ocular safety anticholinergic

Recommended Procurement and Application Scenarios for Mefenidramium Metilsulfate Based on Validated Evidence


Procurement for Topical Antipruritic Cream Formulation Development with Restricted Systemic Absorption Requirements

Based on its permanent quaternary ammonium structure and resulting charge state that limits passive membrane diffusion, mefenidramium metilsulfate is specifically suited for topical cream development where minimization of systemic antihistamine absorption is a primary design objective [1]. The 2% (w/w) standardized concentration provides a validated starting point for formulation development, with documented compatibility in combination products containing lidocaine (1%) and hydrocortisone acetate (0.25%) [2]. This scenario is most appropriate when procurement specifications require an antihistamine with inherently restricted transdermal permeability compared to tertiary amine antihistamines such as diphenhydramine hydrochloride [1].

Clinical Dermatology Setting Requiring Short-Course Topical Antihistamine with Defined 3-Day Treatment Limit

The regulatory-approved 3-day maximum treatment duration for mefenidramium metilsulfate-containing creams establishes clear boundaries for clinical use in acute pruritic conditions such as insect bite reactions and localized allergic dermatoses [2]. This defined short-course limitation distinguishes mefenidramium metilsulfate from longer-duration topical antihistamine alternatives and aligns procurement with clinical protocols requiring built-in reassessment triggers. The specified posology (2-3 applications daily for maximum 3 days) provides concrete operational parameters for both prescription and over-the-counter settings where the product is authorized [2].

Research Reference Standard for Quaternary Ammonium Antihistamine Comparative Studies

Mefenidramium metilsulfate serves as a defined reference compound for investigations comparing quaternary ammonium antihistamines versus tertiary amine antihistamines in topical delivery systems [1]. Its molecular formula (C19H27NO5S), CAS Registry Number (4858-60-0), and well-characterized physicochemical properties (including a reported melting point of 135-136°C) [3] provide a standardized benchmark for analytical method development, stability studies, and comparative penetration assays. This application scenario is relevant for academic and industrial research programs evaluating structure-permeability relationships of antihistamine salts in dermal formulations.

Pediatric Pruritus Management with Ocular Safety Protocol Integration

The documented risk of transient mydriasis (resolving within <24 hours) following inadvertent periocular exposure to mefenidramium metilsulfate-containing creams necessitates specific usage protocols in pediatric populations [2]. This safety characteristic, derived from the compound's anticholinergic quaternary ammonium moiety, requires distinct procurement consideration when selecting a topical antihistamine for children or for formulations intended for facial application. The explicit recommendation to avoid periocular application and to limit facial application in children provides actionable guidance for product selection in pediatric dermatology settings [2].

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